3,5-Di-t-butylphenylmagnesium bromide
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Overview
Description
3,5-Di-t-butylphenylmagnesium bromide is an organometallic compound that features a magnesium atom bonded to a bromine atom and a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-t-butylphenylmagnesium bromide typically involves the reaction of 3,5-bis(1,1-dimethylethyl)phenyl bromide with magnesium metal. This reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the reaction with moisture or oxygen. The reaction is initiated by the addition of a small amount of iodine to activate the magnesium metal .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Di-t-butylphenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The compound can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and reduction reactions: It can participate in redox reactions, where the magnesium center can be oxidized or reduced.
Coupling reactions: It is often used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and boronic acids. The reactions are typically carried out under an inert atmosphere using solvents like THF or diethyl ether. The reaction conditions, such as temperature and time, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, in nucleophilic substitution reactions, the product is a new organomagnesium compound, while in coupling reactions, the product is a biaryl compound .
Scientific Research Applications
3,5-Di-t-butylphenylmagnesium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-Di-t-butylphenylmagnesium bromide exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The magnesium center acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The tert-butyl groups on the phenyl ring provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: Similar in structure but lacks the tert-butyl groups, making it less sterically hindered and more reactive in certain reactions.
Methylmagnesium bromide: Contains a methyl group instead of a phenyl ring, resulting in different reactivity and applications.
Ethylmagnesium bromide: Similar to methylmagnesium bromide but with an ethyl group, leading to variations in reactivity and use.
Uniqueness
3,5-Di-t-butylphenylmagnesium bromide is unique due to the presence of the tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and selectivity. This makes it particularly useful in reactions where control over the reaction pathway is desired.
Properties
Molecular Formula |
C14H21BrMg |
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Molecular Weight |
293.53 g/mol |
IUPAC Name |
magnesium;1,3-ditert-butylbenzene-5-ide;bromide |
InChI |
InChI=1S/C14H21.BrH.Mg/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6;;/h8-10H,1-6H3;1H;/q-1;;+2/p-1 |
InChI Key |
NBLTYPTZIVHODY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=C[C-]=C1)C(C)(C)C.[Mg+2].[Br-] |
Origin of Product |
United States |
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